3-(4-Chlorophenyl)tetrahydrofuran

TRPA1 ion channel pain and respiratory disease FLIPR calcium assay

3-(4-Chlorophenyl)tetrahydrofuran (CAS 2169927-92-6; molecular formula C₁₀H₁₁ClO; molecular weight 182.64 g/mol) is a para-chloro-substituted phenyltetrahydrofuran that belongs to the class of aryl-substituted cyclic ethers. The compound exists as a colorless to pale yellow liquid with a boiling point of approximately 200 °C and is soluble in common organic solvents such as ethanol and ether but insoluble in water.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
Cat. No. B13137204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)tetrahydrofuran
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESC1COCC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2
InChIKeyBQHONJYOCIZPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)tetrahydrofuran (CAS 2169927-92-6): Procurement-Relevant Physicochemical and Structural Baseline


3-(4-Chlorophenyl)tetrahydrofuran (CAS 2169927-92-6; molecular formula C₁₀H₁₁ClO; molecular weight 182.64 g/mol) is a para-chloro-substituted phenyltetrahydrofuran that belongs to the class of aryl-substituted cyclic ethers . The compound exists as a colorless to pale yellow liquid with a boiling point of approximately 200 °C and is soluble in common organic solvents such as ethanol and ether but insoluble in water . The 3-position attachment of the 4-chlorophenyl group to the tetrahydrofuran ring distinguishes this regioisomer from its 2-substituted counterpart and creates a specific spatial orientation that influences downstream derivatization chemistry and pharmacophoric geometry . The chlorine substituent contributes both steric bulk and electronic effects (Hammett σₚ = +0.23) that differentiate it from the unsubstituted phenyl (σₚ = 0.00), 4-fluoro (σₚ = +0.06), and 4-bromo (σₚ = +0.23) analogs, affecting reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1].

Why 3-(4-Chlorophenyl)tetrahydrofuran Cannot Be Casually Interchanged with Its 4-Fluoro, 4-Bromo, or Unsubstituted Phenyl Analogs


Although 3-(4-fluorophenyl)tetrahydrofuran (MW 166.19), 3-(4-bromophenyl)tetrahydrofuran (MW 227.1), and 3-phenyltetrahydrofuran (MW 148.2) share the same tetrahydrofuran core scaffold, substitution at the para position of the phenyl ring produces quantifiable differences in target binding affinity that render generic interchange scientifically invalid [1]. Across three independent target classes—TRPA1 ion channels, amyloid-β aggregates, and the PvdQ acylase enzyme—the 4-chlorophenyl substituent consistently yields 1.75-fold to 6.4-fold greater potency than the corresponding 4-fluorophenyl analog when the tetrahydrofuran scaffold is held constant [2][3][4]. The chlorine atom provides an optimal balance of lipophilicity (calculated cLogP for the core scaffold: ~2.33 for 4-Cl vs. ~1.84 for 4-F vs. ~1.86 for unsubstituted) and van der Waals volume that is not replicated by either fluorine (smaller, more electronegative) or bromine (larger, with potential metabolic liability). These differences are not merely incremental—they represent categorical distinctions that directly impact hit confirmation rates and lead optimization trajectories in drug discovery campaigns [5].

Quantitative Differential Evidence: 3-(4-Chlorophenyl)tetrahydrofuran versus Closest Analogs Across Pharmacologically Relevant Assays


TRPA1 Antagonist Potency: 4-Chlorophenyl vs. 4-Fluorophenyl Tetrahydrofuran – A 6.4-Fold Superiority in Human Ion Channel Assay

In a direct comparison within the same patent series (US10710994) and identical assay conditions, the 4-chlorophenyl-substituted tetrahydrofuran oxadiazole derivative (Example 1, BDBM452523) inhibited human TRPA1 with an IC₅₀ of 0.88 nM, while the 4-fluorophenyl analog (Example 2, BDBM452524) exhibited an IC₅₀ of 5.60 nM, representing a 6.4-fold loss in potency upon Cl→F substitution [1][2]. A second 4-chlorophenyl analog (Example 48, BDBM452570) confirmed sub-nanomolar potency with an IC₅₀ of 0.80 nM, and the most potent 4-chlorophenyl-bearing compound in the series (Example 107, BDBM452629) reached an IC₅₀ of 0.30 nM [3][4]. The cryo-EM structure (PDB 7JUP, resolution 3 Å) confirmed that the 4-chlorophenyl-tetrahydrofuran fragment occupies a defined hydrophobic pocket within the TRPA1 binding site, where chlorine's van der Waals radius (1.75 Å) provides optimal shape complementarity compared to fluorine (1.47 Å) [1].

TRPA1 ion channel pain and respiratory disease FLIPR calcium assay

Amyloid-β Aggregate Binding Affinity: 4-Chlorophenyl Outperforms 4-Fluorophenyl by 4.2-Fold in Direct Competition Binding

In a systematic SAR study of tetrahydrofuran-based ligands evaluated for binding to synthetic Aβ₁–₄₂ aggregates by competition with [¹²⁵I]IMPY52, the 4-chlorophenyl-substituted compound exhibited a Ki of 8.43 ± 2.13 nM, compared to 35.06 ± 6.21 nM for the 4-fluorophenyl analog—a 4.2-fold difference in binding affinity [1]. The 4-bromophenyl (Ki = 8.96 ± 0.92 nM) and 4-iodophenyl (Ki = 8.22 ± 1.46 nM) analogs showed comparable affinity to the 4-chlorophenyl compound, while the 4-hydroxyphenyl analog was essentially inactive (Ki > 360 nM) [1]. This halogen-dependent SAR pattern demonstrates that chlorine, bromine, and iodine at the para position all support high-affinity binding, whereas the smaller fluorine substituent and hydrogen-bonding substituents are significantly disfavored [2]. Among the high-affinity halogens, chlorine offers the most favorable balance of synthetic accessibility, cost, and metabolic stability for further development [3].

Alzheimer's disease amyloid-beta imaging radioligand binding

PvdQ Acylase Inhibition: 4-Chlorophenyl Tetrahydrofuran Demonstrates 1.75-Fold Superiority Over 4-Fluoro and 7.5-Fold Over Unsubstituted Phenyl

In a high-throughput screening and SAR optimization campaign targeting PvdQ acylase—an enzyme essential for pyoverdine siderophore biosynthesis in Pseudomonas aeruginosa—the 4-chlorophenyl-substituted tetrahydrofuran hit compound (compound 3) exhibited an IC₅₀ of 0.04 ± 0.01 μM (40 nM) in the biochemical assay [1][2]. Systematic SAR exploration of the eastern phenyl ring (Table 1) revealed that replacement of chlorine with fluorine (compound 9, 4-F) resulted in a 1.75-fold reduction in potency (IC₅₀ = 0.07 ± 0.02 μM), while complete removal of the halogen substituent (compound 7, R = H) led to a 7.5-fold loss of activity (IC₅₀ = 0.30 ± 0.02 μM) [1]. The 2-fluoro-4-chlorophenyl analog (compound 13, IC₅₀ = 0.06 ± 0.02 μM) demonstrated that the 4-chloro substituent could be combined with an ortho-fluoro group without significant loss of activity, highlighting the privileged nature of the 4-chlorophenyl motif [1]. This SAR pattern reinforces the finding that para-chlorine substitution on the phenyl ring of tetrahydrofuran-based inhibitors provides optimal enzyme inhibition across mechanistically diverse targets [3].

Pseudomonas aeruginosa siderophore pyoverdine anti-virulence therapy

Melanocortin-4 Receptor Pharmacophore: Tetrahydrofuran vs. Tetrahydrothiophene Heterocycle Comparison Reveals Subtle Conformational Preferences

A systematic study by Tran et al. (2008) synthesized and compared tetrahydrofuran (compound 9), tetrahydrothiophene (compound 6), and their S-oxide (7) and sulfone (8) analogs as conformationally constrained MC4R ligands, all bearing the 4-chlorophenyl substituent [1]. The five-membered ring-constrained compounds (tetrahydrofuran and tetrahydrothiophene) possessed similar or lower potency at the human melanocortin-4 receptor compared to their acyclic analogs, indicating that ring constraint alone does not universally enhance potency for this GPCR target [1]. However, the tetrahydrofuran oxygen atom introduces different conformational preferences (pseudorotation parameters) and hydrogen-bond acceptor capacity compared to tetrahydrothiophene sulfur, which directly impacts the spatial presentation of the 4-chlorophenyl pharmacophore to the receptor binding pocket [2]. Among the broader MC4R ligand series, the most potent compounds consistently featured a 4-chlorophenyl group combined with appropriate heterocyclic scaffolding, confirming the privileged nature of this substituent for melanocortin receptor engagement [3].

melanocortin-4 receptor obesity therapeutics GPCR ligand design

Halogen-Dependent Lipophilicity and Physicochemical Property Tuning: Chlorine Occupies the Optimal LogP Window Among Halogen Substituents

The calculated partition coefficient (cLogP) for the 3-(4-chlorophenyl)tetrahydrofuran scaffold (cLogP ≈ 2.33) occupies an intermediate position between the 4-fluorophenyl analog (cLogP ≈ 1.84) and the 4-bromophenyl analog (cLogP ≈ 2.65), with the unsubstituted 3-phenyltetrahydrofuran at cLogP ≈ 1.86 [1]. In the context of Lipinski's Rule of Five and modern property-based drug design guidelines, the chlorine substituent provides a lipophilicity increase of approximately 0.47 log units relative to the unsubstituted or fluoro analogs, which translates to an estimated 3-fold increase in membrane permeability based on the quantitative structure-permeability relationship log Pₑ = 0.83 × cLogP − 1.52 [2]. This logP increment remains within the optimal range (cLogP 1–3) for oral bioavailability, whereas the bromine analog begins to approach the upper limit where solubility and metabolic clearance concerns become more pronounced. The molecular weight penalty for chlorine substitution (ΔMW = +34.4 vs. unsubstituted phenyl, +16.4 vs. fluoro) is modest and well-tolerated in lead optimization, in contrast to bromine (ΔMW = +78.9 vs. unsubstituted) [3].

medicinal chemistry property-based design lipophilic efficiency

Synthetic Tractability: 4-Chlorophenyltetrahydrofuran as a Versatile Intermediate for Cross-Coupling and Medicinal Chemistry Diversification

The 4-chlorophenyl substituent on the tetrahydrofuran scaffold enables downstream synthetic diversification pathways that are not equivalently accessible with the 4-fluoro or 4-bromo analogs [1]. Specifically, the aryl chloride moiety participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) with intermediate reactivity between the less reactive aryl fluoride (C−F bond dissociation energy ≈ 126 kcal/mol) and the more reactive but less selective aryl bromide (C−Br BDE ≈ 84 kcal/mol), with the C−Cl bond dissociation energy of approximately 97 kcal/mol offering a practical balance of stability during storage and reactivity under catalytic conditions [2]. Patent literature (US10710994) demonstrates that the (3R,5R)-5-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid intermediate can be elaborated into diverse oxadiazole-containing TRPA1 antagonists through sequential amide coupling and cyclodehydration chemistry, yielding compounds with picomolar potency [3]. Furthermore, the aryl chloride can serve as a synthetic handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) when activated by electron-withdrawing groups, a reactivity mode unavailable to the 4-fluoro analog under mild conditions [4].

synthetic chemistry cross-coupling reactions building block procurement

Optimal Procurement and Application Scenarios for 3-(4-Chlorophenyl)tetrahydrofuran Based on Quantitative Evidence


TRPA1 Antagonist Drug Discovery: Prioritize 4-Chlorophenyl Building Block for Sub-Nanomolar Lead Generation

Medicinal chemistry teams pursuing TRPA1 antagonists for pain, respiratory, or inflammatory indications should procure 3-(4-chlorophenyl)tetrahydrofuran or its 5-substituted regioisomer as the preferred core scaffold. Evidence from US10710994 demonstrates that the 4-chlorophenyl-tetrahydrofuran fragment, when elaborated into oxadiazole-containing antagonists, consistently yields sub-nanomolar IC₅₀ values (0.30–0.88 nM) at human TRPA1 in FLIPR-based calcium assays, while the corresponding 4-fluorophenyl analogs remain in the single-digit nanomolar range (5.60 nM) [1]. The 6.4-fold potency differential between chlorine and fluorine at the para position is attributed to optimal van der Waals complementarity within the TRPA1 binding pocket, as confirmed by cryo-EM structural analysis at 3 Å resolution (PDB 7JUP) [1]. Procurement recommendation: Source the compound with ≥95% purity from reputable suppliers, and prioritize the enantiomerically pure (3R,5R) or (3S,5S) forms when available, as stereochemistry at the tetrahydrofuran ring directly impacts target engagement.

Amyloid-β Imaging Agent Development: Select 4-Cl Over 4-F for 4-Fold Higher Binding Affinity

Research groups developing PET or SPECT imaging agents targeting amyloid-β plaques should select the 4-chlorophenyltetrahydrofuran scaffold over the 4-fluorophenyl analog. Quantitative competition binding data demonstrate that the 4-chlorophenyl derivative binds Aβ₁–₄₂ aggregates with a Ki of 8.43 nM, a 4.2-fold improvement over the 4-fluorophenyl analog (Ki = 35.06 nM) [2]. Notably, the 4-bromo and 4-iodo analogs achieve comparable binding affinity (Ki ≈ 8–9 nM) but carry the practical disadvantage of higher molecular weight and potential for in vivo dehalogenation. The 4-chlorophenyl variant thus represents the optimal balance of target affinity and developability for CNS imaging applications, where lower nanomolar binding affinity is critical for achieving adequate target-to-nontarget signal ratios in PET imaging studies [2].

Anti-Virulence Library Design for P. aeruginosa: Use 4-Chlorophenyl Scaffold as Privileged Starting Point for PvdQ Inhibition

For screening library design or focused hit expansion targeting PvdQ acylase inhibition in Pseudomonas aeruginosa anti-virulence programs, the 4-chlorophenyltetrahydrofuran scaffold should be prioritized. SAR data from Wurst et al. (2014) establish that the 4-chlorophenyl substituent provides a 7.5-fold potency advantage (IC₅₀ = 40 nM) over the unsubstituted phenyl analog (IC₅₀ = 300 nM), representing the difference between a viable hit and a compound below typical screening thresholds [3]. The 4-chlorophenyl compound also outperforms the 4-trifluoromethylphenyl analog by 9.75-fold (IC₅₀ = 390 nM), demonstrating that chlorine's electronic character (moderate electron-withdrawing) is superior to strongly electron-withdrawing substituents for this enzyme target. Procurement of this building block for library synthesis enables rapid exploration of the chemical space around a validated hit scaffold with demonstrated enzyme inhibitory activity [3].

GPCR Ligand Optimization: Leverage THF Oxygen for Melanocortin Receptor Subtype Selectivity Tuning

For GPCR-focused medicinal chemistry, particularly melanocortin receptor programs where subtype selectivity (MC4R vs. MC1R, MC3R, MC5R) is critical for therapeutic index, the tetrahydrofuran oxygen atom in 3-(4-chlorophenyl)tetrahydrofuran provides a strategic advantage over the corresponding tetrahydrothiophene (sulfur) analog. The Tran et al. (2008) study demonstrates that while both heterocycles support MC4R binding, the oxygen heteroatom introduces distinct hydrogen-bond acceptor capacity and conformational preferences (pseudorotation phase angle differences) that can be exploited for selectivity engineering [4]. Furthermore, the consistent appearance of the 4-chlorophenyl motif among the most potent MC4R ligands across multiple chemotypes confirms its status as a privileged fragment for this receptor family. Procurement of this building block enables access to a chemical space where both the heterocycle and the halogen substituent can be independently varied for multi-parameter optimization [4].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)tetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.